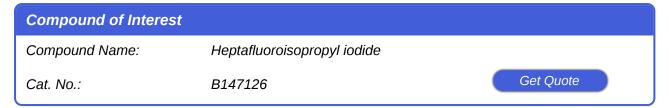


# An In-depth Technical Guide to Heptafluoroisopropyl Iodide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Heptafluoroisopropyl iodide**, a key fluorinated building block in organic synthesis. This document details its chemical identity, physical and chemical properties, and provides insights into its synthesis and common applications, with a focus on experimental protocols relevant to research and development.

## **Chemical Identity and Synonyms**

**Heptafluoroisopropyl iodide** is known by a variety of names in chemical literature and commerce. A clear understanding of these synonyms is crucial for effective literature searches and material procurement.

Table 1: Synonyms and Identifiers for Heptafluoroisopropyl Iodide



Туре	Identifier
Common Name	Heptafluoroisopropyl iodide
IUPAC Name	1,1,1,2,3,3,3-heptafluoro-2-iodopropane[1]
Synonyms	Heptafluoro-2-iodopropane[2][3][4][5]
Perfluoroisopropyl iodide[3][5][6][7]	
2-Iodoheptafluoropropane[1]	_
2-lodoperfluoropropane[6][7][8]	_
Isoheptafluoropropyliodide[1]	_
CAS Number	677-69-0[2][3][5][6]
EC Number	211-643-3[1][2][6]
Molecular Formula	C3F7I[1][2][5]
Linear Formula	(CF3)2CFI[6][7][8]
InChl Key	BBZVTTKMXRPMHZ-UHFFFAOYSA-N[6][8]
SMILES String	FC(F)(F)C(F)(I)C(F)(F)F[6][8]
MDL Number	MFCD00042089[1][5][6]

## **Physicochemical and Spectroscopic Data**

The following table summarizes the key physical and spectroscopic properties of **Heptafluoroisopropyl iodide**, essential for its handling, purification, and characterization.

Table 2: Physicochemical and Spectroscopic Properties of Heptafluoroisopropyl Iodide



Property	Value
Molecular Weight	295.93 g/mol [2][5][6]
Appearance	Colorless to light yellow or light red clear liquid[3][4][5]
Boiling Point	40 °C (lit.)[5][6]
Density	2.08 g/mL at 25 °C (lit.)[6]
Refractive Index	n20/D 1.329 (lit.)[6]
Vapor Pressure	7.12 psi at 20 °C[6][8]
Melting Point	-58 °C[5]
Storage Temperature	2-8°C[6]
UV max	271 nm in petroleum ether[2]

## **Experimental Protocols**

This section provides detailed methodologies for the synthesis, purification, and a key application of **Heptafluoroisopropyl iodide**.

### Synthesis of Heptafluoroisopropyl lodide

**Heptafluoroisopropyl iodide** can be synthesized via the addition of an iodine source to hexafluoropropene. One documented method involves the reaction of hexafluoropropene with iodine monochloride (ICI) in anhydrous hydrogen fluoride (HF) using a Lewis acid catalyst.[9]

Protocol: Synthesis via Catalytic Iodination of Hexafluoropropene[9]

- Reactants and Catalyst:
  - Hexafluoropropene (0.3 M)
  - Iodine monochloride (ICI)
  - Boron trifluoride (BF3) as the Lewis acid catalyst (0.147 M)



- o Anhydrous Hydrogen Fluoride (HF) as the solvent.
- Procedure:
  - In a suitable pressure-resistant reaction vessel, combine anhydrous HF, boron trifluoride, and iodine monochloride.
  - Introduce hexafluoropropene into the reaction mixture.
  - Seal the reaction vessel and shake for 18 hours at 50 °C.
  - After the reaction period, cool the vessel and carefully vent any unreacted hexafluoropropene.
  - Isolate the crude product.
  - Purify the product by distillation to obtain Heptafluoroisopropyl iodide.
- Yield: This method has been reported to yield 79% of the desired product with a purity of >98%.[9]

A more general description for its preparation is the addition of iodine monofluoride to hexafluoropropene.[2][3]

### **Purification of Heptafluoroisopropyl Iodide**

For applications requiring high purity, **Heptafluoroisopropyl iodide** can be purified using the following method.[2]

Protocol: Purification by Gas Chromatography and Distillation[2]

- Instrumentation and Materials:
  - Gas chromatograph equipped with a triacetin (glyceryl triacetate) column.
  - Bulb-to-bulb distillation apparatus.
  - Copper powder for stabilization.



#### Procedure:

- Perform preparative gas chromatography of the crude Heptafluoroisopropyl iodide on a triacetin column to separate it from impurities.
- Collect the purified fractions.
- Conduct a bulb-to-bulb distillation of the collected fractions at a low temperature to remove any remaining non-volatile impurities.
- Store the purified liquid over copper powder to act as a stabilizer.

#### **Application in Grignard Reagent Formation**

**Heptafluoroisopropyl iodide** is a precursor for the preparation of perfluoroisopropyl Grignard reagents, which are valuable nucleophilic sources of the heptafluoroisopropyl group.[3][6]

Protocol: General Procedure for the Preparation of Perfluoroisopropylmagnesium Iodide

- · Materials and Reagents:
  - Magnesium turnings.
  - Anhydrous diethyl ether or tetrahydrofuran (THF).
  - Heptafluoroisopropyl iodide.
  - A small crystal of iodine.
  - Inert atmosphere (Nitrogen or Argon).
- Procedure:
  - Flame-dry all glassware and allow it to cool under a stream of inert gas.
  - Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.



- Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.
- Add a small amount of anhydrous solvent to cover the magnesium.
- In the dropping funnel, prepare a solution of Heptafluoroisopropyl iodide in the anhydrous solvent.
- Add a small portion of the Heptafluoroisopropyl iodide solution to the magnesium. The
  reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle
  warming may be necessary to start the reaction.
- Once the reaction has started, add the remaining Heptafluoroisopropyl iodide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the reaction mixture can be refluxed for a period to ensure complete reaction. The resulting solution of perfluoroisopropylmagnesium iodide is then ready for use in subsequent reactions.

### **Key Applications in Synthesis**

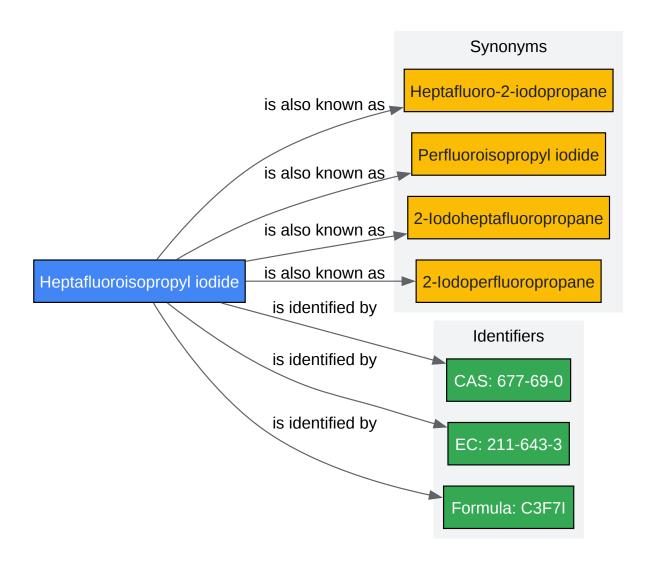
Beyond the formation of Grignard reagents, **Heptafluoroisopropyl iodide** serves as a crucial intermediate in other areas of organic synthesis.

• Telomerization Reactions: It is employed as a chain-transfer agent, or telogen, in the telomerization of fluoroalkenes such as 1,1-difluoroethylene and tetrafluoroethylene.[3][6] This process allows for the controlled synthesis of fluorinated oligomers and polymers.

## **Visualizing Chemical Relationships**

The following diagram illustrates the relationship between the primary chemical name and its various synonyms and identifiers.





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Caption: Relationship between **Heptafluoroisopropyl iodide** and its common synonyms and chemical identifiers.

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